Methyl 6-fluoropicolinate
Overview
Description
Mechanism of Action
Target of Action
Methyl 6-fluoropicolinate is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It is used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs)
Mode of Action
The mode of action of this compound involves nucleophilic aromatic substitution on the fluoride group . This allows it to be readily used to functionalize molecular scaffolds for synthesizing APIs .
Biochemical Pathways
It is known that once this compound is hydrolyzed, it becomes a bidentate chelating agent .
Result of Action
It is known that a selective antagonist of bcl-xl for chronic lymphocytic leukemia treatment is synthesized from this compound, showing a potency of 14 nm .
Biochemical Analysis
Biochemical Properties
Methyl 6-fluoropicolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating nucleophilic aromatic substitution on the fluoride group. This compound is used to functionalize molecular scaffolds, which are essential for synthesizing APIs. For instance, a selective antagonist of BCL-X L for chronic lymphocytic leukemia treatment is synthesized from this compound, demonstrating a potency of 14 nM . Additionally, once hydrolyzed, this compound becomes a bidentate chelating agent, interacting with metal ions to form stable complexes .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, a Ru-fluoropyridine-2-carboxylate complex derived from this compound shows cytotoxicity of 27.5 µM in antitumor activity . This indicates that this compound can affect cell viability and proliferation, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound is employed as a ligand in palladium-catalyzed C-H acetoxylation of arenes, showcasing its ability to facilitate complex biochemical reactions . Additionally, its hydrolyzed form acts as a bidentate chelating agent, forming stable complexes with metal ions and influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be stable under inert atmosphere conditions and at temperatures between 2-8°C . Over time, this compound may undergo hydrolysis, transforming into a bidentate chelating agent that interacts with metal ions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antitumor activity, while higher doses could lead to toxic or adverse effects. For example, a Ru-fluoropyridine-2-carboxylate complex derived from this compound shows cytotoxicity at a concentration of 27.5 µM . This suggests that careful dosage optimization is crucial to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Once hydrolyzed, it becomes a bidentate chelating agent that can form stable complexes with metal ions . This interaction can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound is used in palladium-catalyzed C-H acetoxylation of arenes, highlighting its role in complex biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function. For instance, the hydrolyzed form of this compound acts as a bidentate chelating agent, forming stable complexes with metal ions and facilitating their transport within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with various biomolecules within different cellular compartments. For example, this compound is used to functionalize molecular scaffolds, which can be directed to specific cellular locations for targeted therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-fluoropicolinate can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of 6-fluoropyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar nucleophilic aromatic substitution techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoride group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 6-fluoropicolinic acid.
Palladium-Catalyzed Reactions: It can participate in palladium-catalyzed C-H activation and acetoxylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Palladium-Catalyzed Reactions: Palladium catalysts, often with ligands and oxidants under mild conditions.
Major Products
Nucleophilic Substitution: Substituted picolinates.
Hydrolysis: 6-fluoropicolinic acid.
Palladium-Catalyzed Reactions: Functionalized aromatic compounds.
Scientific Research Applications
Methyl 6-fluoropicolinate is extensively used in scientific research due to its versatility:
Chemistry: As a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of drugs, including selective antagonists for chronic lymphocytic leukemia treatment.
Industry: In the production of catalysts and metal-chelating agents
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropicolinate
- Methyl 6-bromopicolinate
- Methyl 6-iodopicolinate
Uniqueness
Methyl 6-fluoropicolinate is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its halogenated counterparts. The fluoride group is less bulky and more electronegative, influencing the compound’s chemical behavior and making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
methyl 6-fluoropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRCOWOPRPIBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657720 | |
Record name | Methyl 6-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-71-0 | |
Record name | 2-Pyridinecarboxylic acid, 6-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-fluoropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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